REACTION_SMILES
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[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[Li+:21].[O:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1.[OH-:20].[OH:1][CH:2]1[CH:3]([O:7][c:8]2[c:9]([O:18][CH3:19])[cH:10][c:11]([C:12](=[O:13])[O:14][CH3:15])[cH:16][cH:17]2)[CH2:4][CH2:5][CH2:6]1>>[OH:1][CH:2]1[CH:3]([O:7][c:8]2[c:9]([O:18][CH3:19])[cH:10][c:11]([C:12](=[O:13])[OH:14])[cH:16][cH:17]2)[CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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COC(=O)c1ccc(OC2CCCC2O)c(OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(OC2CCCC2O)c(OC)c1
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Name
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Type
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product
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Smiles
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COc1cc(C(=O)O)ccc1OC1CCCC1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |